molecular formula C87H121Br B8242818 2-bromo-7-[7-(9,9-dioctylfluoren-2-yl)-9,9-dioctylfluoren-2-yl]-9,9-dioctylfluorene

2-bromo-7-[7-(9,9-dioctylfluoren-2-yl)-9,9-dioctylfluoren-2-yl]-9,9-dioctylfluorene

Cat. No.: B8242818
M. Wt: 1246.8 g/mol
InChI Key: PWCBNMMAWPKAGE-UHFFFAOYSA-N
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Description

This compound is a brominated fluorene derivative featuring three 9,9-dioctylfluorenyl substituents at specific positions. Its extended π-conjugated structure and bulky alkyl chains enhance solubility in organic solvents (e.g., toluene, THF) while maintaining optoelectronic tunability . The bromine atom at the 2-position facilitates its use as a monomer in Suzuki-Miyaura cross-coupling reactions, enabling incorporation into conjugated polymers for organic electronics . Applications span organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and carbon nanotube sorting, where its structural rigidity and electronic properties are advantageous .

Properties

IUPAC Name

2-bromo-7-[7-(9,9-dioctylfluoren-2-yl)-9,9-dioctylfluoren-2-yl]-9,9-dioctylfluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C87H121Br/c1-7-13-19-25-31-39-57-85(58-40-32-26-20-14-8-2)79-46-38-37-45-73(79)74-52-47-68(63-80(74)85)69-48-53-75-76-54-49-70(65-82(76)86(81(75)64-69,59-41-33-27-21-15-9-3)60-42-34-28-22-16-10-4)71-50-55-77-78-56-51-72(88)67-84(78)87(83(77)66-71,61-43-35-29-23-17-11-5)62-44-36-30-24-18-12-6/h37-38,45-56,63-67H,7-36,39-44,57-62H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCBNMMAWPKAGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC5=C(C=C4)C6=C(C5(CCCCCCCC)CCCCCCCC)C=C(C=C6)C7=CC8=C(C=C7)C9=C(C8(CCCCCCCC)CCCCCCCC)C=C(C=C9)Br)CCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C87H121Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1246.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling between brominated fluorene monomers and boronic ester intermediates enables controlled assembly of the conjugated system. As demonstrated in the synthesis of analogous terfluorenes, the protocol involves:

Reagents :

  • 2-Bromo-9,9-dioctylfluorene (0.5 mmol)

  • 9,9-Dioctylfluorene-2-boronic ester (1.1 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • 2M Na₂CO₃ (aq)

  • Toluene/ethanol (3:1 v/v)

Conditions :

  • Degassed solvent system under argon

  • Reflux at 110°C for 24 hours

  • Workup: Chloroform extraction, MgSO₄ drying, column chromatography (silica gel, hexane:DCM 4:1)

Key Challenges :

  • Minimizing homocoupling byproducts through stoichiometric control

  • Maintaining catalyst activity in high-molecular-weight systems

Direct C-H Activation

Recent advances in transition metal catalysis permit direct coupling of fluorene units without pre-functionalization. A patent-pending method employs:

Catalytic System :

  • Ir(ppy)₃ (0.1 mol%)

  • Cu(OAc)₂ (1.5 eq)

  • 1,10-Phenanthroline (0.2 eq)

Conditions :

  • DMAc solvent at 140°C

  • 48-hour reaction under air

  • Precipitation in methanol

Regioselective Bromination

Introducing the bromine substituent at the 7-position demands careful control to prevent polybromination:

Electrophilic Aromatic Substitution

Reagents :

  • Br₂ (1.1 eq) in DCM

  • FeCl₃ (0.1 eq) as Lewis acid

Reaction Profile :

ParameterValue
Temperature0°C → RT gradual
Reaction Time6 hours
Yield (isolated)68-72%
Regioselectivity7- vs 2-position = 9:1

Mechanistic Insight :
The electron-rich 7-position undergoes preferential attack due to conjugation effects across the terfluorene system. Steric hindrance from octyl groups further directs bromination to the less hindered site.

Radical Bromination

For improved selectivity in complex systems:

Conditions :

  • N-Bromosuccinimide (1.05 eq)

  • AIBN initiator (0.1 eq)

  • CCl₄ solvent under UV irradiation

Advantages :

  • Reduced diastereomer formation

  • Tolerance for sensitive functional groups

Sequential Alkylation

Installing three dioctyl groups requires stepwise optimization to prevent steric clashes:

Alkylation Protocol

Base System :

  • NaH (3.2 eq) in THF

  • 1-Bromooctane (3.5 eq)

Reaction Optimization :

ParameterEffect on Yield
Temperature65°C optimal
Addition Rate<0.5 mL/min prevents exotherm
Solvent Drying3Å molecular sieves critical

Purification :

  • Sequential Soxhlet extraction with:

    • Methanol (oligomer removal)

    • Acetone (catalyst residues)

    • Hexane (unreacted alkyl bromide)

Spectroscopic Validation :

  • ¹H NMR (CDCl₃): δ 0.88 (t, J=6.9 Hz, 18H, CH₃), 1.20-1.45 (m, 72H, CH₂), 2.01 (t, J=7.1 Hz, 12H, Ar-CH₂)

  • MS (MALDI-TOF): m/z 1246.8 [M]⁺

Critical Process Parameters

Comparative analysis of synthetic approaches reveals key optimization targets:

ParameterSuzuki RouteC-H Activation
Total Yield41% (3 steps)33% (2 steps)
Purity (HPLC)99.2%97.8%
Reaction Time92 hours60 hours
Catalyst Cost$28/g product$41/g product

Solvent Effects :

  • THF vs DME: 15% yield improvement in alkylation

  • Mixed solvent systems (toluene/DMF 4:1) enhance coupling efficiency

Scalability Considerations

Transitioning from lab-scale to pilot production introduces new challenges:

Thermal Management :

  • Jacketed reactors with internal cooling coils required for exothermic alkylation

  • Continuous flow systems under evaluation for bromination steps

Catalyst Recycling :

  • Supported Pd catalysts achieve 78% retention after 5 cycles

  • Membrane filtration removes >99% metal residues

Quality Control :

  • In-line FTIR monitors reaction progress

  • Automated column chromatography (Büchi Sepacore) ensures batch consistency

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated alkylation demonstrates promise for reduced energy input:

System :

  • Ir(ppy)₃ (0.5 mol%)

  • Hünig's base (2 eq)

  • Blue LEDs (450 nm)

Benefits :

  • 40% reduction in reaction time

  • Improved functional group tolerance

Biocatalytic Approaches

Engineered cytochrome P450 variants enable selective bromination:

Performance :

  • 89% conversion in aqueous buffer

  • No organic solvents required

Chemical Reactions Analysis

Types of Reactions

7-Bromo-9,9,9’,9’,9’‘,9’‘-hexaoctyl-9H,9’H,9’‘H-2,2’:7’,2’'-terfluorene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce extended conjugated systems .

Scientific Research Applications

7-Bromo-9,9,9’,9’,9’‘,9’‘-hexaoctyl-9H,9’H,9’‘H-2,2’:7’,2’'-terfluorene has several scientific research applications:

    Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electronic properties.

    Material Science: The compound is studied for its potential use in creating new materials with unique optical and electronic characteristics.

    Chemical Sensors: It is explored as a component in chemical sensors for detecting various analytes.

Mechanism of Action

The mechanism of action of 7-Bromo-9,9,9’,9’,9’‘,9’‘-hexaoctyl-9H,9’H,9’‘H-2,2’:7’,2’'-terfluorene involves its interaction with specific molecular targets and pathways. The bromine atom and hexaoctyl groups influence its reactivity and interaction with other molecules. The compound’s electronic properties allow it to participate in various chemical reactions, making it useful in applications like organic electronics and sensors .

Comparison with Similar Compounds

Data Tables

Table 3.1: Thermal and Solubility Properties
Compound Thermal Decomposition (°C) Solubility in Toluene (mg/mL)
Target Compound 280* 50
9,9-Dioctyl-2,7-dibromofluorene 265 80
PFN-Br 220 20 (with polar solvents)

*Measured via TGA for analogous compounds .

Table 3.2: Device Performance in OLEDs
Compound Luminance Efficiency (cd/A) Turn-on Voltage (V) Ref.
Target Compound + PFO Blend 85 4.5
PFN-Br 120 3.2
PFBT 45 6.0

Research Findings

  • Enhanced Charge Transport : The target compound’s branched structure reduces aggregation in polymer blends, improving charge mobility (μ~10⁻³ cm²/V·s) compared to linear dibromofluorenes (μ~10⁻⁴ cm²/V·s) .
  • Stability Trade-offs : While dioctyl chains improve solubility, they lower thermal stability (Td = 280°C) relative to shorter-chain analogs (Td = 320°C for dihexyl derivatives) .
  • Device Limitations : Without ionic groups (e.g., PFN-Br’s ammonium), the target compound requires additives like LiF for efficient electron injection in OLEDs .

Biological Activity

The compound 2-bromo-7-[7-(9,9-dioctylfluoren-2-yl)-9,9-dioctylfluoren-2-yl]-9,9-dioctylfluorene is a complex organic molecule with significant potential in various scientific fields, particularly in organic electronics and material science. This article explores its biological activity, synthesis methods, and potential applications based on recent research findings.

  • Molecular Formula : C87H121Br
  • Molecular Weight : 1246.80 g/mol
  • LogP : 14.18 (indicating high lipophilicity)
  • Density : 1.2 g/cm³
  • Boiling Point : 567.2 °C

Synthesis Methods

The synthesis of this compound typically involves:

  • Preparation of the Terfluorene Core : This is achieved through a series of reactions that may include alkylation and bromination.
  • Bromination : Using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
  • Alkylation Reactions : Attaching hexaoctyl groups via strong bases to enhance solubility and electronic properties.

Biological Activity

The biological activity of this compound can be summarized as follows:

Antimicrobial Activity

Recent studies have shown that fluorene derivatives exhibit varying degrees of antimicrobial activity. For instance, compounds similar to this fluorene derivative have demonstrated significant antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus in disk diffusion assays . The mechanism is believed to involve disruption of bacterial cell membranes due to their lipophilic nature.

Enzymatic Degradation

Research indicates that fluorene compounds can undergo microbial degradation. For example, Arthrobacter sp. has been shown to metabolize fluorene into various products including 9-fluorenone and hydroxy derivatives, suggesting potential pathways for biodegradation and bioremediation applications .

Applications in Organic Electronics

Due to its unique electronic properties:

  • Organic Light Emitting Diodes (OLEDs) : The compound's structure allows it to function effectively as an emissive layer in OLEDs.
  • Organic Photovoltaics (OPVs) : Its high charge mobility makes it suitable for use in solar cells.

Case Studies

  • Study on Antimicrobial Properties : A recent investigation highlighted the antibacterial efficacy of similar fluorene compounds against multiple strains of bacteria, showcasing their potential as new antimicrobial agents .
  • Biodegradation Pathway Analysis : Research on Arthrobacter sp. revealed that fluorene metabolism proceeds through multiple pathways involving dioxygenation and subsequent transformations into less harmful metabolites .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
7-Bromo-9,9-dioctylfluoreneC29H40BrModerate antimicrobial activity
9,9-Dioctylfluoren-2-boronic acidC29H40BUsed in organic electronics; low toxicity
2-Bromo-7-(dodecyl)fluoreneC30H50BrHigh lipophilicity; potential for environmental persistence

Q & A

Q. What is the optimal methodology for synthesizing 2-bromo-7-[7-(9,9-dioctylfluoren-2-yl)-9,9-dioctylfluoren-2-yl]-9,9-dioctylfluorene?

The compound is synthesized via Suzuki-Miyaura cross-coupling reactions. Starting with 2,7-dibromo-9,9-dioctylfluorene, selective bromination at the 2-position is achieved using controlled stoichiometry of brominating agents. Subsequent coupling with boronate-functionalized fluorene derivatives (e.g., 9,9-dioctylfluorene-2-boronic acid) under palladium catalysis (Pd(PPh₃)₄) in a THF/water mixture yields the target molecule. Critical parameters include maintaining anhydrous conditions during boronate preparation and optimizing reaction temperatures (80–100°C) to minimize debromination .

Q. How does bromination at the 2-position influence reactivity in further functionalization?

The bromine atom serves as a reactive site for cross-coupling reactions (e.g., Stille, Negishi, or additional Suzuki couplings). Its electron-withdrawing nature enhances the electrophilicity of adjacent positions, facilitating regioselective functionalization. However, steric hindrance from the bulky dioctylfluorene groups requires careful ligand selection (e.g., bulky phosphines) to prevent side reactions. Reaction efficiency is typically monitored via GC-MS or HPLC to confirm substitution patterns .

Advanced Research Questions

Q. How do alkyl chain conformations affect crystallinity and optoelectronic properties?

Single-crystal X-ray studies reveal that the octyl chains adopt distinct conformations: one chain remains fully extended (torsional angles ~173–180°), while the other incorporates a gauche conformation (torsional angle ~70°). This asymmetry disrupts π-π stacking between fluorene units, reducing intermolecular interactions and enhancing solubility. However, it also lowers charge-carrier mobility in thin films. Balancing chain length (e.g., octyl vs. shorter alkyl groups) can tune solubility versus crystallinity for OLED or sensor applications .

Q. How to resolve contradictions between theoretical solubility predictions and experimental observations?

While computational models (e.g., COSMO-RS) predict high solubility in non-polar solvents, experimental data show limited solubility in ethanol or methanol. This discrepancy arises from the rigid fluorene backbone and alkyl chain packing dynamics. Methodologically, mixed solvent systems (e.g., THF/methanol) or sonication-assisted dissolution are recommended. Differential scanning calorimetry (DSC) can further characterize phase transitions and solubility thresholds .

Q. What are the challenges in achieving high boronation efficiency for Suzuki coupling?

Boronation of brominated precursors using bis(pinacolato)diboron (B₂pin₂) often results in incomplete conversion due to steric hindrance from the dioctyl groups. Key strategies include:

  • Using excess B₂pin₂ (1.5–2.0 equiv) and Pd(dppf)Cl₂ as a catalyst.
  • Optimizing reaction time (48–72 hours) at 80°C in anhydrous dioxane.
  • Purifying intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate mono- vs. di-boronate products. Yield improvements (~75–85%) are achievable with microwave-assisted synthesis .

Q. How to design experiments to study chain-length effects on polymer properties?

A systematic approach involves synthesizing derivatives with varying alkyl chain lengths (e.g., hexyl, octyl, decyl) and comparing:

  • Thermal stability : TGA analysis under nitrogen (degradation onset temperatures).
  • Optical properties : UV-Vis and photoluminescence spectroscopy in solution vs. thin films.
  • Morphology : Atomic force microscopy (AFM) to assess film roughness and crystallinity.
    Controlled radical polymerization (e.g., ATRP) with these monomers can further correlate chain length with device performance in OLEDs .

Data Contradiction Analysis

Q. Discrepancies in reported fluorescence quantum yields: How to validate data?

Literature reports varying quantum yields (Φ) for similar fluorene derivatives (e.g., Φ = 0.45–0.75). These differences arise from solvent polarity, aggregation-induced quenching, or impurities. To validate:

  • Use degassed solvents to eliminate oxygen quenching.
  • Compare absolute Φ measurements via integrating sphere methods versus relative methods.
  • Perform time-resolved fluorescence to distinguish emissive species (monomer vs. excimer) .

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